N-(3,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(3,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound characterized by its unique structure, which includes a furan ring, a triazole ring, and a sulfanylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the Sulfanylacetamide Group: This step involves the reaction of a suitable amine with a sulfanylacetamide precursor under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the furan ring, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole or furan derivatives.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of the catalytic process.
Biology:
Antimicrobial Agents: Due to its unique structure, the compound has potential as an antimicrobial agent, inhibiting the growth of various pathogens.
Medicine:
Drug Development: The compound’s ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections and inflammatory diseases.
Industry:
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects.
Pathways Involved: The compound may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.
Comparison with Similar Compounds
N-(3,5-dimethylphenyl)-2-{[5-(thiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Similar structure but with a thiophene ring instead of a furan ring.
N-(3,5-dimethylphenyl)-2-{[5-(pyridin-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness:
Structural Features: The presence of the furan ring in N-(3,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide imparts unique electronic and steric properties, influencing its reactivity and interactions.
Biological Activity: The specific arrangement of functional groups in this compound may result in distinct biological activities compared to its analogs.
Properties
Molecular Formula |
C17H18N4O2S |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H18N4O2S/c1-11-7-12(2)9-13(8-11)18-15(22)10-24-17-20-19-16(21(17)3)14-5-4-6-23-14/h4-9H,10H2,1-3H3,(H,18,22) |
InChI Key |
MXJUPHKTGODBPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=CO3)C |
Origin of Product |
United States |
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